1-(3-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that features a boronic ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the reaction of 3-chloro-4-fluoroacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate to facilitate the formation of the boronic ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl or alkenyl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Biaryl or Alkenyl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation of the boronic ester.
Alcohols: From reduction of the carbonyl group.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is utilized in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: In the preparation of polymers and other advanced materials.
Chemical Biology: As a tool for studying biological processes through the synthesis of labeled compounds.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura cross-coupling reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the chloro and ethanone moieties.
3-Chlorophenylboronic Acid: Similar in structure but lacks the fluorine and ethanone moieties.
Uniqueness: 1-(3-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the boronic ester functional group. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClFO3/c1-13(2)14(3,4)20-15(19-13)8-12(18)9-5-6-11(17)10(16)7-9/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCORHCRTWFMUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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